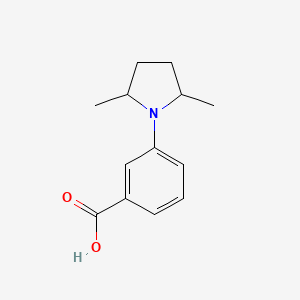

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid, also known as DMPBA, is a synthetic organic acid that has been studied for its use in scientific research. DMPBA is a derivative of benzoic acid and has a pyrrolidine ring attached to the carboxylic acid group. The pyrrolidine ring is composed of five carbon atoms and is a cyclic amine. DMPBA is a colorless solid that is insoluble in water and is used in a variety of scientific research applications.

科学的研究の応用

Antibacterial and Antitubercular Agents

3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid derivatives have been synthesized as potential antibacterial and antitubercular agents. Studies have shown that these compounds demonstrate good antibacterial and antitubercular activities, particularly against Mycobacterium tuberculosis (Joshi et al., 2008), (Joshi et al., 2017), (Joshi et al., 2012).

Material Science Applications

A derivative of this compound, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, exhibits controlled fluorescence in the solid state, making it a potential candidate for temperature monitoring devices in a specific temperature range (Han et al., 2013).

Crystallography

In the field of crystallography, benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to the compound , has been utilized to grow non-centrosymmetric crystals. These crystals display interesting structural properties, such as hydrogen-bonded networks (Chesna et al., 2017).

Medicinal Chemistry

In medicinal chemistry, a derivative of this acid has been developed as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, currently undergoing clinical trials (Anderson et al., 2016). Also, it has been used in the synthesis of new heterocyclic hybrids, which show antimicrobial and cytotoxic activity (Joshi et al., 2013).

Biochemical Research

The derivatives of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid have been noted as EPH-Ephrin antagonists in biochemical research, although their efficacy and stability in this context are subjects of debate (Lodola et al., 2014).

Biotechnology

In biotechnology, a derivative improved monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for pharmaceutical manufacturing (Aki et al., 2021).

作用機序

Target of Action

The primary targets of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid are the Histamine H3 and H4 receptors . The Histamine H3 receptor (H3R) is predominantly expressed in the central nervous system and is considered a therapeutic target for neurological disorders . The Histamine H4 receptor (H4R) is predominantly expressed on immune cells and is linked to inflammatory disorders .

Mode of Action

The compound interacts with its targets, the Histamine H3 and H4 receptors, on intact cells . The binding of the compound to these receptors is detected using a novel bioluminescence resonance energy transfer (BRET) method . This method allows for the real-time tracking of ligand binding on intact cells, providing results that might better reflect in vivo conditions .

Biochemical Pathways

It is known that histamine h3 and h4 receptors play a crucial role in various biochemical pathways related to neurological and inflammatory disorders .

Result of Action

The interaction of the compound with the histamine h3 and h4 receptors suggests potential therapeutic effects in neurological and inflammatory disorders .

特性

IUPAC Name |

3-(2,5-dimethylpyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUBTHYGOWUUDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

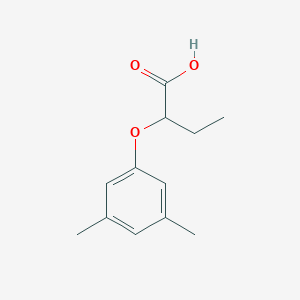

acetic acid](/img/structure/B1318561.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)